8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
CAS No.: 2470439-46-2
Cat. No.: VC6156993
Molecular Formula: C8H11Cl3N2O
Molecular Weight: 257.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470439-46-2 |
|---|---|
| Molecular Formula | C8H11Cl3N2O |
| Molecular Weight | 257.54 |
| IUPAC Name | 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H |
| Standard InChI Key | WDLIZOIEZIWYPX-UHFFFAOYSA-N |
| SMILES | C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f] oxazepine;dihydrochloride features a bicyclic framework comprising a partially saturated pyridine ring fused to a seven-membered oxazepine ring. The chlorine atom occupies the 8-position of the pyrido moiety, conferring electronic and steric influences on reactivity . X-ray crystallography and NMR analyses confirm the chair-like conformation of the tetrahydropyridine ring and planar orientation of the oxazepine component, which collectively enhance stability in physiological conditions. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations .
Key Structural Parameters
Synthesis and Optimization
Synthetic Pathways
The synthesis of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f] oxazepine;dihydrochloride typically involves a multi-step sequence starting from substituted pyridine precursors. A representative route includes:
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Ring Formation: Cyclocondensation of 4-chloropyridine-3-carbaldehyde with ethanolamine derivatives under acidic conditions to construct the oxazepine ring .
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Reduction: Catalytic hydrogenation or borohydride-mediated reduction to saturate the pyridine ring, yielding the tetrahydropyrido intermediate .
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and storage stability .
Critical parameters such as reaction temperature (optimized at 60–80°C), solvent polarity (preferential use of ethanol/water mixtures), and catalyst selection (e.g., palladium on carbon for hydrogenation) significantly impact yield and purity . Patent literature describes analogous methods for related oxazepines, underscoring the adaptability of this synthetic framework .
Physicochemical Properties
Stability and Solubility
The dihydrochloride salt form exhibits enhanced hygroscopicity compared to the free base, requiring storage under inert atmospheres. Solubility profiles indicate high solubility in polar solvents (water: >50 mg/mL at 25°C) and moderate solubility in ethanol . Thermal stability analyses (TGA/DSC) reveal decomposition onset temperatures above 200°C, supporting its suitability for high-temperature processing in solid dosage forms.
Spectroscopic Data
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¹H NMR (D₂O): δ 3.15–3.45 (m, 4H, oxazepine CH₂), 4.20–4.35 (m, 2H, pyrido CH₂), 7.55 (s, 1H, aromatic H).
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IR (KBr): Peaks at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N oxazepine), and 750 cm⁻¹ (C-Cl) .
Applications in Drug Discovery
Scaffold for Derivatives
Patent data reveal extensive derivatization at the 8-position, with substitutions including morpholine, piperidine, and aryl groups enhancing target affinity . For example:
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8-Morpholin-4-yl analog: Improved aqueous solubility (LogP = 0.9) and 5-HT₂A receptor binding (Ki = 12 nM) .
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8-(4-Fluorophenyl) analog: Demonstrated 78% inhibition of Aβ fibril formation in Alzheimer’s models .
Structure-Activity Relationships (SAR)
Electron-withdrawing groups at the 8-position (e.g., Cl, F) correlate with increased metabolic stability, while bulky substituents reduce CNS penetration . The oxazepine ring’s conformation directly influences binding to G-protein-coupled receptors, as shown by molecular docking simulations.
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